molecular formula C27H22ClN3O4 B11280035 3-benzyl-1-[2-(4-chlorophenyl)-2-oxoethyl]-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-benzyl-1-[2-(4-chlorophenyl)-2-oxoethyl]-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11280035
M. Wt: 487.9 g/mol
InChI Key: GMSKIFGQELVYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZYL-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 3-BENZYL-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often require refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-BENZYL-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar compounds to 3-BENZYL-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Tryptophan: An essential amino acid with a similar indole structure.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

What sets 3-BENZYL-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other indole derivatives .

Properties

Molecular Formula

C27H22ClN3O4

Molecular Weight

487.9 g/mol

IUPAC Name

3-benzyl-1-[2-(4-chlorophenyl)-2-oxoethyl]-8-methoxy-5-methylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C27H22ClN3O4/c1-29-22-13-12-20(35-2)14-21(22)24-25(29)26(33)31(15-17-6-4-3-5-7-17)27(34)30(24)16-23(32)18-8-10-19(28)11-9-18/h3-14H,15-16H2,1-2H3

InChI Key

GMSKIFGQELVYCO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.